(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate
Description
“(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The oxazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions . The compound also contains a benzyl group and a trifluoropropanoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a heterocyclic ring, and the trifluoropropanoate ester, which would likely impart some polarity to the molecule . The presence of the benzyl group would add some degree of aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the trifluoropropanoate ester. The oxazole ring, being a heterocycle, might undergo reactions at the nitrogen or oxygen atoms, or at the carbon atoms of the ring . The ester group could undergo typical ester reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring and the trifluoropropanoate ester might impart some degree of polarity to the molecule, affecting its solubility in different solvents . The presence of the benzyl group might contribute to its lipophilicity .Future Directions
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-9-13(10(2)22-19-9)21-14(20)12(15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYPVBKYMRBDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)OC(=O)C(CC2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344703 | |
Record name | (3,5-dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
CAS RN |
959265-34-0 | |
Record name | (3,5-dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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